molecular formula C11H12O B119441 2-Methyl-1-tetralone CAS No. 1590-08-5

2-Methyl-1-tetralone

Cat. No. B119441
CAS RN: 1590-08-5
M. Wt: 160.21 g/mol
InChI Key: GANIBVZSZGNMNB-UHFFFAOYSA-N
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Description

2-Methyl-1-tetralone is a member of the class of tetralins, which is a tetralin in which the hydrogens at positions 1 and 2 are replaced by oxo and methyl groups, respectively . It is also a member of tetralins and an aromatic ketone .


Synthesis Analysis

A preparation method of 2-Methyl-1-tetralone has been reported, which involves the use of a one-pot method to carry out hydrogen drawing and methylation on 1-tetralone . The method replaces a conventional methylation reagent methyl iodide with high toxicity by using methyl trifluoroacetate, methyl p-benzenesulfonate, or methyl bromide . The method has the advantages of a short synthetic route, no need for ultralow temperature reaction and column chromatography, simple purification, and a high yield which can reach 84.3% .


Molecular Structure Analysis

The molecular formula of 2-Methyl-1-tetralone is C11H12O . The IUPAC name is 2-methyl-3,4-dihydro-2H-naphthalen-1-one . The InChI is 1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3 .


Chemical Reactions Analysis

2-Methyl-1-tetralone undergoes enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium (II) complexes . It was used in enantioselective separation of indan, tetralin, and benzosuberan derivatives in the presence of chiral additives by capillary electrophoresis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1-tetralone include a molecular weight of 160.21 g/mol . It has a refractive index of n20/D 1.5535 (lit.) . The boiling point is 127-131 °C/12 mmHg (lit.) , and the density is 1.057 g/mL at 25 °C (lit.) .

Scientific Research Applications

Decarboxylation and Oxidation

  • The decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid involves 2-methyl-3,4-dihydro-1-naphthol as an intermediate, leading to the formation of 2-methyl-1-tetralone. This reaction is relevant in understanding the oxidation mechanism of these compounds (Riahi et al., 2013).

Production of Optically Active Ketones

  • 2-Methyl-1-tetralone has been used in the production of optically active ketones through a palladium-induced cascade reaction from racemic β-ketoesters, demonstrating its importance in enantioselective syntheses (Aboulhoda et al., 1994).

Synthesis of Fused-ring Heterocyclic Products

  • 2-Methyl-1-tetralone is utilized in the preparation of alkyl 4,5-dihydro-2H-benz[g]indazole-2-carboxylates and methyl 4,5-dihydro-2H-benz[e]indazole-2-carboxylates, which have potential applications due to their fused-ring heterocyclic structure (Grant et al., 2003).

Enantioselective Hydrogenation

  • 2-Methyl-1-tetralone has been used in the enantioselective hydrogenation process for the production of cis alcohol with high enantiomeric excess, indicating its role in chiral synthesis (Ohkuma et al., 2004).

Regioselective C-deuteriation

  • Studies on the regioselective C-deuteriation of 2-methyl-tetralone contribute to the understanding of kinetic deuteriation in organic chemistry, highlighting its significance in isotopic labeling (Begum et al., 2006).

Synthesis of 8-Methoxy-1-tetralone

  • The synthesis of 8-methoxy-1-tetralone, derived from 2-methyl-1-tetralone, is important for the creation of compounds for studying dopamine and serotonin receptors (Cabrera & Banerjee, 2010).

Safety And Hazards

When handling 2-Methyl-1-tetralone, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

Future Directions

2-Methyl-1-tetralone has been used in the synthesis of various pharmaceuticals and chemical raw materials . It has potential applications in the field of medicine, such as anti-inflammatory drugs, antirheumatic drugs, antidiabetic drugs, and quinolone drugs . The demand for the medicament synthesized by taking tetralone as an intermediate is large, and the preparation method is extremely important in order to prepare the medicament in a large scale .

properties

IUPAC Name

2-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANIBVZSZGNMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936032
Record name 2-Methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-tetralone

CAS RN

1590-08-5
Record name 2-Methyl-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1590-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-methylnaphthalen-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-2-methylnaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
377
Citations
V Semak, A Boháč, M Sališová, G Addová… - Chemical Papers, 2008 - degruyter.com
… 2-methyl1-tetralone (VI) as a convenient precursor for the synthesis of the chiral template (2-hydroxy-2-methyl-1tetralone) … mechanism for the synthesis of 2methyl-1-tetralone (VI) via …
Number of citations: 5 www.degruyter.com
P Ortega, S Gil-Guerrero, L González-Sánchez… - International Journal of …, 2023 - mdpi.com
… (2-hydroperoxy-2-methyl-1-tetralone (4)) in the decarboxylation of 2-methyl-1-tetralone-2-… of the formation of 2-hydroperoxy-2-methyl-1-tetralone using DFT, CASPT2, and Coupled-…
Number of citations: 1 www.mdpi.com
I Yuranov, L Kiwi-Minsker, A Renken - Applied Catalysis A: General, 2002 - Elsevier
… The known example of the first process comprises methylation of 1-tetralone over Al 2 O 3 and subsequent dehydrogenation of 2-methyl-1-tetralone in the presence of Pd/C catalyst [7]. …
Number of citations: 9 www.sciencedirect.com
A Riahi, J Muzart, M Abe, N Hoffmann - New Journal of Chemistry, 2013 - pubs.rsc.org
… In 1997, we reported that the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid 1 in the presence of a chiral amino alcohol affords enantioenriched 2-methyl-1-tetralone 2. …
Number of citations: 12 pubs.rsc.org
D Łowicki, J Watral, M Jelecki, W Bohusz, M Kwit - Tetrahedron, 2021 - Elsevier
… chosen model molecule for asymmetric protonation is 2-methyl-1-tetralone (1). Although the … In DMF and DMSO as solvents, 2-methyl-1-tetralone was obtained with ee’s of 70% and 84…
Number of citations: 4 www.sciencedirect.com
JK Stille, CN Wu - The Journal of Organic Chemistry, 1965 - ACS Publications
… The cis isomer of 2-chloro-l-methyl-l-tetralol undergoes rearrangement when treated with methylmagnesium bromide or with silver tosylate to give 2-methyl-1-tetralone. The trans isomer …
Number of citations: 6 pubs.acs.org
K Bergesen, MJ Cook, TK Hock - Organic Magnetic Resonance, 1976 - Wiley Online Library
… (a) Signals for the H-4 and H-4’ protons of 2-methyl1-tetralone; (b) the same proton signals with … spectrum corresponding to the parameters for 2-methyl1-tetralone given in Table 1. …
A Solladié‐Cavallo, O Sedy… - European Journal of …, 2002 - Wiley Online Library
… However, the most interesting feature is the potential use of enantiopure 2-hydroxy-2-methyl-1-tetralone (4) to epimerize and/or deracemize amino acids. Heating of enantiopure (S)-4 (…
E Boyd, GS Coumbarides, J Eames, A Hay… - Tetrahedron letters, 2004 - Elsevier
… We decided to use (±)-2-methyl-1-tetralone 1 as our parent ketone due to its predictable … and HClO 4 to a solution of (±)-2-methyl-1-tetralone 1 and CCl 4 at room temperature (Scheme 1…
Number of citations: 17 www.sciencedirect.com
F Hénin, J Muzart, M Nedjma, H Rau - Monatshefte fur Chemie, 1997 - cnjournals.com
… of 2-carboxy-2-methyl-1-tetralone leading to enantioenriched 2-methyl-1-tetralone期刊界 All … 2-carboxy-2-methyl-1-tetralone to 2-methyl-1-tetralone affording enantiomeric excesses of …
Number of citations: 19 cnjournals.com

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